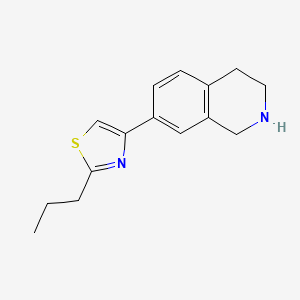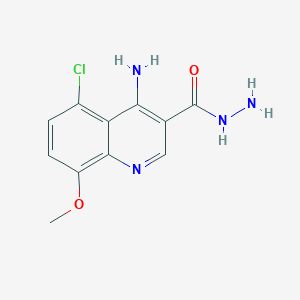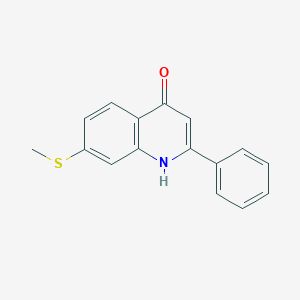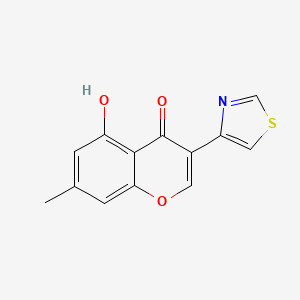
5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 7th position, and a thiazolyl group at the 3rd position of the chromen-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and a suitable leaving group on the chromen-4-one core.
Hydroxylation and Methylation: The hydroxyl group at the 5th position and the methyl group at the 7th position can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxychroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride, alkyl halides, and thiazole derivatives.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxychroman derivatives.
Substitution: Functionalized chromen-4-one derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with specific optical and electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of various enzymes, making it a candidate for biochemical studies and drug development.
Antioxidant Activity: Due to its hydroxy group, it may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Pharmacological Studies: The compound can be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Synthesis: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their catalytic activity and thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-7-methyl-4H-chromen-4-one: Lacks the thiazolyl group at the 3rd position.
Uniqueness:
- The presence of both the hydroxy group at the 5th position and the thiazolyl group at the 3rd position, along with the methyl group at the 7th position, makes 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one unique. This combination of functional groups contributes to its distinct chemical reactivity and potential applications in various fields.
Eigenschaften
CAS-Nummer |
66780-38-9 |
|---|---|
Molekularformel |
C13H9NO3S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
5-hydroxy-7-methyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-2-10(15)12-11(3-7)17-4-8(13(12)16)9-5-18-6-14-9/h2-6,15H,1H3 |
InChI-Schlüssel |
GYAVULPRHPTDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CSC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)
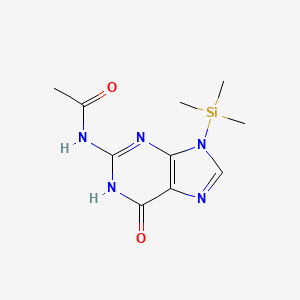
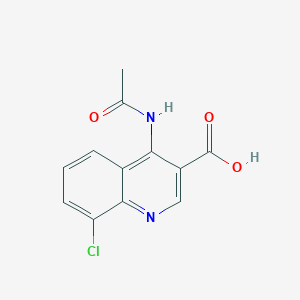


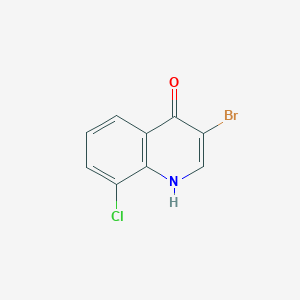
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
